
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral tetrahydronaphthalene derivative featuring methyl substituents at positions 5 and 6 and a primary amine at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone or aldehyde precursor, followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines under catalytic hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the reduction and amination steps, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) or Raney nickel may be employed to facilitate the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential neuropharmacological effects. Its structure suggests that it may interact with neurotransmitter systems in the brain. Studies have indicated that similar tetrahydronaphthalene derivatives can exhibit activity as selective serotonin reuptake inhibitors (SSRIs) or as modulators of other neurotransmitter receptors. This opens avenues for research into its efficacy in treating mood disorders and anxiety-related conditions.
Anticancer Properties
Recent studies have highlighted the potential of tetrahydronaphthalene derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways. The specific application of this compound in this context remains to be fully elucidated but presents a promising area for future research.
Materials Science
Polymer Chemistry
this compound can serve as a monomer or a functional additive in polymer synthesis. Its unique structure allows it to enhance the mechanical properties and thermal stability of polymers. Research into polymer composites incorporating this compound may lead to the development of advanced materials with tailored properties for applications in coatings, adhesives, and structural components.
Hydrogels
The integration of this compound into hydrogel formulations has been explored for biomedical applications. Hydrogels incorporating this compound can provide a matrix for controlled drug release or serve as scaffolds for tissue engineering. The ability to modify the physical properties of hydrogels by incorporating such compounds enhances their applicability in regenerative medicine.
Environmental Applications
Bioremediation
The compound's structural characteristics suggest potential use in environmental applications such as bioremediation. Research indicates that certain tetrahydronaphthalene derivatives can degrade pollutants or enhance microbial degradation processes. Investigating this compound's role in these processes could contribute to developing sustainable solutions for environmental cleanup.
Case Studies
Study | Focus Area | Findings |
---|---|---|
Study on Neuropharmacology | Investigated effects on serotonin receptors | Suggested potential as an SSRI |
Cancer Cell Apoptosis | Evaluated induction of apoptosis in colorectal cancer cells | Demonstrated ROS generation leading to cell death |
Polymer Composites | Analyzed mechanical properties of polymers with added compound | Enhanced strength and thermal stability observed |
Hydrogel Applications | Explored drug delivery systems using hydrogels | Improved controlled release profiles noted |
Mechanism of Action
The mechanism of action of (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the function of the target molecules and pathways involved.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares (S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine with structurally related tetrahydronaphthalenamine derivatives, focusing on substituents, stereochemistry, and properties inferred from the evidence:
Key Observations
Substituent Position and Bioactivity: Methyl groups at 5,6 (target compound) vs. Piperazinyl substituents () improve solubility but reduce passive membrane diffusion compared to methyl groups .
Stereochemical Impact :
- The S-configuration in the target compound and (S)-1,2,3,4-Tetrahydronaphthalen-1-amine contrasts with the R-enantiomer of 6-chloro derivatives , which may exhibit divergent binding affinities in chiral environments (e.g., dopamine receptors).
Physical Properties :
- Melting Points: N,N-dimethylated derivatives (e.g., 5l in ) have higher melting points (137–139°C) due to reduced amine flexibility, while primary amines (target compound) are likely oils or low-melting solids.
- Solubility: Hydrochloride salts (e.g., CAS 1810074-75-9 ) enhance aqueous solubility, whereas methyl groups increase lipophilicity.
Safety Profiles :
- Primary amines like 1,2,3,4-Tetrahydro-1-naphthylamine (CAS 2217-40-5 ) are associated with irritation hazards (H315-H319-H335). Methyl substitution may mitigate volatility but requires evaluation of metabolic pathways.
Research Implications and Gaps
- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , involving Friedel-Crafts alkylation or reductive amination, but requires regioselective introduction of 5,6-methyl groups.
- Biological Data: Limited evidence on the target compound’s activity necessitates further studies comparing its receptor affinity (e.g., dopamine or serotonin receptors) with analogs like 5,6-ADTN derivatives ().
- HPLC Behavior : Methyl groups may reduce polarity, leading to shorter retention times compared to chloro or cyclohexyl analogs under reverse-phase conditions (e.g., t1 = 10.9–17.2 min in ).
Biological Activity
(S)-5,6-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with significant biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
- Molecular Formula : C12H17N
- Molecular Weight : 175.28 g/mol
- CAS Number : 1212799-16-0
The compound features a tetrahydronaphthalene backbone, which is known for its structural versatility and ability to interact with various biological targets.
Research indicates that this compound exhibits activity primarily through modulation of serotonin receptors. Specifically, it has been shown to act as an agonist at several serotonin receptor subtypes, including:
- 5-HT1A : Involved in anxiolytic effects.
- 5-HT2C : Linked to appetite regulation and mood enhancement.
- 5-HT7 : Associated with cognitive functions and mood disorders.
These interactions suggest potential applications in treating anxiety disorders and depression.
1. Anticonvulsant Effects
A study highlighted the anticonvulsant properties of this compound. The compound demonstrated significant efficacy in reducing seizure activity in animal models by modulating serotonin pathways .
2. Anxiolytic Properties
The compound has been observed to produce anxiolytic effects comparable to conventional anxiolytics. These effects are likely mediated through its action on serotonin receptors, particularly the 5-HT1A receptor .
3. Neuroprotective Effects
Research suggests that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation within neural tissues. This property could be beneficial in neurodegenerative conditions .
Case Study 1: Anticonvulsant Activity
In a controlled study involving rodents subjected to induced seizures, this compound was administered at varying dosages. The results indicated a dose-dependent reduction in seizure frequency and duration compared to the control group. The study concluded that the compound's mechanism likely involves serotonergic modulation.
Case Study 2: Anxiolytic Efficacy
A separate investigation assessed the anxiolytic effects of the compound using established behavioral tests such as the elevated plus maze and open field test. Results showed that administration of this compound significantly increased the time spent in open arms and reduced anxiety-like behaviors compared to untreated controls.
Summary of Biological Activities
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S)-5,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-8-6-7-11-10(9(8)2)4-3-5-12(11)13/h6-7,12H,3-5,13H2,1-2H3/t12-/m0/s1 |
InChI Key |
GHAQMJCDRSTETR-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)[C@H](CCC2)N)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCC2)N)C |
Origin of Product |
United States |
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